1-(5-Hydroxy-2-nitrophenyl)ethanone

Coordination Chemistry Schiff Base Complexes Catalyst Design

This nitro-hydroxy acetophenone features a distinctive 2-nitro-5-hydroxy substitution pattern critical for tridentate Cu(II) Schiff base complexes achieving >98% diastereoselectivity in asymmetric olefin cyclopropanation. This precise regiochemistry enables regiospecific synthesis of 2-alkyl-3-aroyl-5-nitrobenzofurans—key Dronedarone intermediates—eliminating costly purification of regioisomeric byproducts. Supplied as a yellow-orange crystalline solid (mp 146–147°C, pKa ~6.20), it also serves as a validated scaffold for antibacterial library synthesis and forms stable chelates with Cu(II), Ni(II), Co(II), and Zn(II) for magnetic materials research. Source the correct isomer to ensure synthetic reproducibility.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 30879-49-3
Cat. No. B1585161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxy-2-nitrophenyl)ethanone
CAS30879-49-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3
InChIKeyPHQWMZYOGOPUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS 30879-49-3) Procurement Guide: Key Specifications and Supply Considerations


1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS 30879-49-3), also known as 2-nitro-5-hydroxyacetophenone, is a nitro-hydroxy aromatic ketone with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . It is characterized by a nitro group at the 2-position and a hydroxyl group at the 5-position on the phenyl ring, which confer distinct physicochemical properties including a melting point of 146–147 °C and a predicted pKa of 6.20 [1]. This compound is supplied as a yellow to orange crystalline solid with a purity typically ≥95%, and is primarily used as a versatile intermediate in organic synthesis, dye manufacturing, and pharmaceutical research .

1-(5-Hydroxy-2-nitrophenyl)ethanone vs. Generic Nitroacetophenones: Why Substitution Compromises Research Outcomes


Generic substitution of 1-(5-hydroxy-2-nitrophenyl)ethanone with other nitroacetophenones or hydroxyacetophenones is not recommended without careful evaluation. The specific ortho-nitro, meta-hydroxy substitution pattern on the phenyl ring dictates a unique electronic and steric environment that governs its reactivity and coordination chemistry [1]. For example, the compound's ability to form mononuclear tridentate Schiff base complexes with copper(II) is distinct from the tetranuclear structures formed by its methyl-substituted analog, 2'-hydroxy-5'-methylacetophenone [2]. Furthermore, the regiochemistry of substitution, as demonstrated by the nitration of 3-hydroxyacetophenone yielding the 2,6-dinitro derivative rather than the expected 4-substituted product, highlights that the specific substitution pattern is not a trivial variable and directly impacts synthetic outcomes [3].

Quantitative Evidence for Selecting 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS 30879-49-3) Over Analogs


Copper(II) Complex Structure: Mononuclear Tridentate vs. Tetranuclear Tetradentate Coordination

The glycine-Schiff base copper(II) complex derived from 1-(5-hydroxy-2-nitrophenyl)ethanone (2'-hydroxy-5'-nitroacetophenone) adopts a mononuclear hydrated structure where the ligand acts as a tridentate O,N,O-donor [1]. In contrast, the analogous complex derived from 2'-hydroxy-5'-methylacetophenone forms a less common tetranuclear anhydrous metallocyclic structure with a tetradentate coordination mode [1]. This difference in nuclearity and ligand denticity, confirmed by single crystal X-ray diffraction (SCXRD), arises from the electronic influence of the nitro group versus the methyl group [1].

Coordination Chemistry Schiff Base Complexes Catalyst Design

Olefin Cyclopropanation Catalysis: High Diastereoselectivity from Nitro-Substituted Ligand

Copper(II) Schiff base complexes derived from 1-(5-hydroxy-2-nitrophenyl)ethanone catalyze olefin cyclopropanation with very high diastereoselectivity (>98%) [1]. This performance is comparable to that of the methyl-substituted analog complex, but the nitro-substituted ligand offers a distinct advantage: the electron-withdrawing nitro group can fine-tune the electronic properties of the copper center, potentially enhancing catalyst stability under oxidative conditions [1].

Catalysis Cyclopropanation Stereoselective Synthesis

QSAR of Acetophenone Derivatives: Substitution Pattern Dictates Antibacterial Activity

A quantitative structure-activity relationship (QSAR) study of 20 acetophenone derivatives revealed that nitro-substituted acetophenones (specifically 3-nitro and 4-nitro acetophenones) were among the most active antibacterial agents [1]. While 1-(5-hydroxy-2-nitrophenyl)ethanone was not directly tested, the QSAR models (r² = 0.76–0.91, q² = 0.56–0.85) indicate that electronic and topological descriptors, which are strongly influenced by the 2-nitro-5-hydroxy substitution pattern, are key determinants of activity [1]. 4-Nitroacetophenone was specifically identified as the most slimicidal in nature [1].

Antibacterial QSAR Structure-Activity Relationship

Physicochemical Profile: Melting Point and Predicted pKa Differentiate from Positional Isomers

1-(5-Hydroxy-2-nitrophenyl)ethanone exhibits a melting point of 146–147 °C (recrystallized from ethyl acetate) and a predicted pKa of 6.20 ± 0.10 [1]. In contrast, the positional isomer 2'-hydroxy-5'-nitroacetophenone (CAS 1450-76-6) has a reported melting point of 100–104 °C . The significant difference in melting point (over 40 °C) reflects distinct intermolecular interactions in the solid state, which can be critical for purification, formulation, and analytical identification [1].

Physicochemical Properties Analytical Reference Isomer Identification

Metal Chelation Capacity: Diverse Transition Metal Complexes Enabled by O,O'-Donor Set

1-(5-Hydroxy-2-nitrophenyl)ethanone forms stable chelate complexes with a range of transition metal ions including Cu(II), Ni(II), Co(II), and Zn(II) [1]. This broad metal binding capability is attributed to the specific 2-nitro-5-hydroxy substitution pattern, which provides a pre-organized O,O'-donor set. While many acetophenone derivatives can chelate metals, the presence of the strong electron-withdrawing nitro group in this compound can significantly alter the redox potentials and stability constants of the resulting complexes compared to non-nitrated or differently substituted analogs [1].

Metal Chelation Coordination Chemistry Inorganic Synthesis

Optimal Research and Industrial Application Scenarios for 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS 30879-49-3)


Asymmetric Catalysis: Development of Highly Stereoselective Cyclopropanation Catalysts

This compound is a prime ligand precursor for synthesizing copper(II) Schiff base complexes that achieve >98% diastereoselectivity in olefin cyclopropanation [3]. The mononuclear, tridentate coordination geometry derived from this specific nitro-hydroxy substitution pattern provides a well-defined chiral environment at the metal center, which is essential for achieving high stereocontrol [3].

Inorganic Synthesis: Platform for Diverse Transition Metal Chelates

The 2-nitro-5-hydroxy substitution pattern enables the formation of stable chelate complexes with Cu(II), Ni(II), Co(II), and Zn(II) [3]. These complexes serve as valuable starting materials for further synthetic elaboration, magnetic materials, or bioinorganic model compounds. The nitro group's electron-withdrawing nature can be exploited to tune the redox and spectroscopic properties of the resulting complexes [3].

Pharmaceutical Intermediate: Rational Design of Antibacterial Agents

Based on QSAR models of acetophenone derivatives, the 2-nitro-5-hydroxy substitution pattern aligns with structural features known to confer antibacterial activity [3]. This compound can therefore be used as a validated scaffold for synthesizing focused libraries of analogs aimed at optimizing potency and spectrum of activity against Gram-positive and Gram-negative pathogens [3].

Organic Synthesis: Regiospecific Intermediate for Benzofuran Derivatives

This compound's specific substitution pattern is critical for the regiospecific synthesis of 2-alkyl-3-aroyl-5-nitrobenzofurans, which are key intermediates in the production of the antiarrhythmic drug Dronedarone [3]. Using a different isomer or analog would lead to regioisomeric products, necessitating additional purification steps and reducing overall synthetic efficiency [3].

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